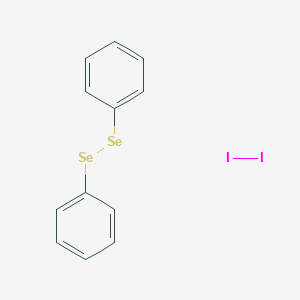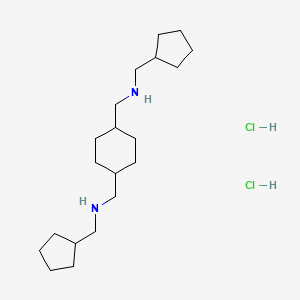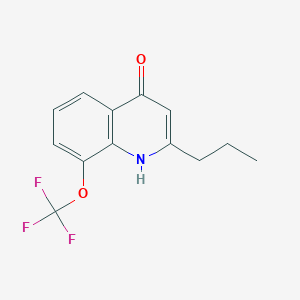
2-Propyl-8-(trifluoromethoxy)quinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propyl-8-trifluoromethoxyquinolin-4-ol is a chemical compound with the molecular formula C13H12F3NO2 and a molecular weight of 271.24 g/mol It is known for its unique structure, which includes a quinoline core substituted with a propyl group at the 2-position and a trifluoromethoxy group at the 8-position
准备方法
The synthesis of 2-Propyl-8-trifluoromethoxyquinolin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinoline derivative.
Reaction Conditions: The quinoline derivative undergoes a series of reactions, including alkylation to introduce the propyl group and trifluoromethoxylation to introduce the trifluoromethoxy group.
Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
化学反应分析
2-Propyl-8-trifluoromethoxyquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, leading to a variety of quinoline derivatives.
科学研究应用
2-Propyl-8-trifluoromethoxyquinolin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
作用机制
The mechanism of action of 2-Propyl-8-trifluoromethoxyquinolin-4-ol involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context, but it may involve inhibition of enzyme activity or alteration of signal transduction pathways.
相似化合物的比较
2-Propyl-8-trifluoromethoxyquinolin-4-ol can be compared with other similar compounds:
Similar Compounds: Compounds such as 4-hydroxy-2-quinolones and other quinoline derivatives share structural similarities.
属性
CAS 编号 |
1154918-20-3 |
|---|---|
分子式 |
C13H12F3NO2 |
分子量 |
271.23 g/mol |
IUPAC 名称 |
2-propyl-8-(trifluoromethoxy)-1H-quinolin-4-one |
InChI |
InChI=1S/C13H12F3NO2/c1-2-4-8-7-10(18)9-5-3-6-11(12(9)17-8)19-13(14,15)16/h3,5-7H,2,4H2,1H3,(H,17,18) |
InChI 键 |
URCSGPSPVTVGOA-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(=O)C2=C(N1)C(=CC=C2)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


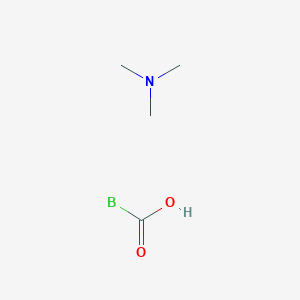

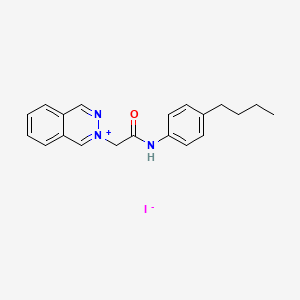
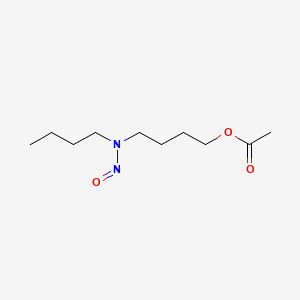
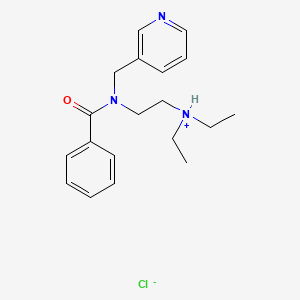
![4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline](/img/structure/B15344505.png)
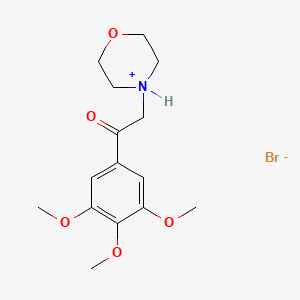
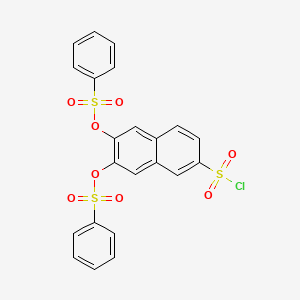
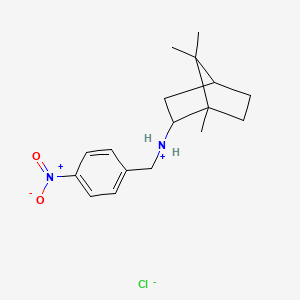
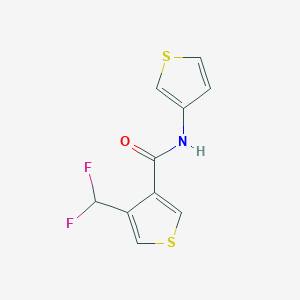
![4-[3-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propyl]morpholine;trihydrate;trihydrochloride](/img/structure/B15344554.png)
![1-[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;1-[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;zirconium(4+);dichloride](/img/structure/B15344558.png)
